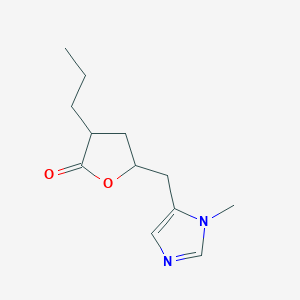
5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one is a synthetic organic compound that features a unique combination of an imidazole ring and a dihydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1-methylimidazole and formaldehyde, under acidic conditions.
Attachment of the Dihydrofuran Ring: The dihydrofuran ring can be introduced via a cyclization reaction involving a suitable dihydrofuran precursor and the imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can be performed on the dihydrofuran ring using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride
Substitution Reagents: Alkyl halides
Major Products
Oxidation: Formation of imidazole N-oxides
Reduction: Formation of reduced dihydrofuran derivatives
Substitution: Formation of alkyl-substituted imidazole derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazole ring, which is known to interact with various biological molecules .
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. The imidazole ring is a common pharmacophore in many drugs, and the addition of the dihydrofuran ring may enhance its biological activity .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics .
Mecanismo De Acción
The mechanism of action of 5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors . The dihydrofuran ring may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative without the dihydrofuran ring.
2-Methylimidazole: Another imidazole derivative with a different substitution pattern.
5-Methylimidazole: An imidazole derivative with a methyl group at a different position.
Uniqueness
The uniqueness of 5-((1-Methyl-1H-imidazol-5-yl)methyl)-3-propyldihydrofuran-2(3H)-one lies in its combination of the imidazole and dihydrofuran rings. This dual-ring structure provides a distinct set of chemical and biological properties that are not present in simpler imidazole derivatives .
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
5-[(3-methylimidazol-4-yl)methyl]-3-propyloxolan-2-one |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-9-5-11(16-12(9)15)6-10-7-13-8-14(10)2/h7-9,11H,3-6H2,1-2H3 |
Clave InChI |
IMZFHENTUVXXRZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(OC1=O)CC2=CN=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


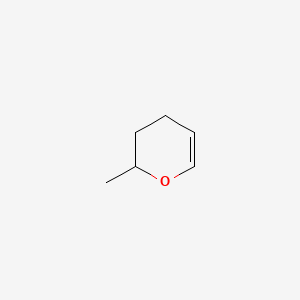
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)

![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
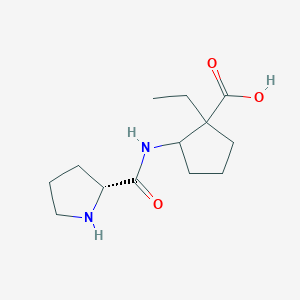
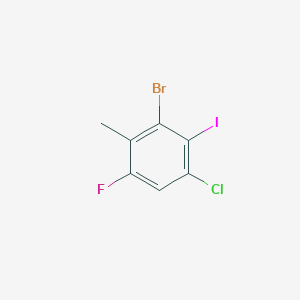
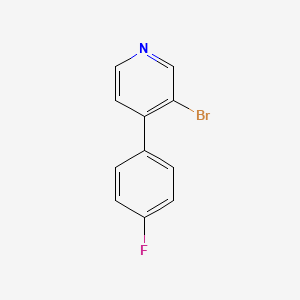

![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
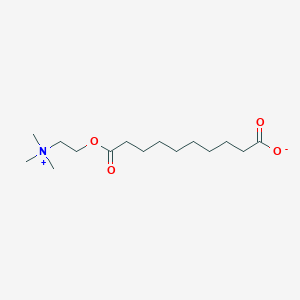
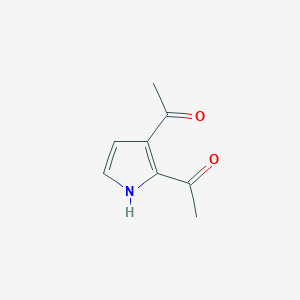
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
![2-Bromo-7-ethoxybenzo[d]oxazole](/img/structure/B12861747.png)
